N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 1-methylpyrazole-substituted 1,2,4-oxadiazole moiety via a methylene bridge. The benzo[d]thiazole group is a privileged scaffold in medicinal chemistry due to its role in modulating protein-ligand interactions, particularly in kinase inhibitors and anticancer agents . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the 1-methylpyrazole substituent may contribute to solubility and target binding specificity .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-21-8-9(6-17-21)13-19-12(23-20-13)7-16-14(22)15-18-10-4-2-3-5-11(10)24-15/h2-6,8H,7H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTWMJMVWJRIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-1H-pyrazole-4-carboxylic Acid
Methodology from Pyrazole Carboxylate Esters (Adapted from):
- Cyclization : React 1,3-diketones with methylhydrazine in ethanol under reflux (4–6 h) to form 1-methylpyrazole esters.
- Hydrolysis : Treat esters with potassium hydroxide (2M, 80°C, 2 h), followed by acidification to yield carboxylic acids.
Example :
Alternative Route from Difluoroacetate Derivatives (Adapted from):
Synthesis of 5-(Chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
Amidoxime Cyclization (Adapted from):
- Amidoxime Formation : React 1-methyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in ethanol/water (80°C, 6 h).
- Heterocyclization : Treat amidoxime with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (0°C → RT, 3 h).
Reaction Conditions :
Mechanism :
- Nucleophilic attack of amidoxime oxygen on chloroacetyl chloride.
- Intramolecular cyclization with elimination of HCl to form oxadiazole.
Preparation of Benzo[d]thiazole-2-carboxylic Acid
Cyclization-Oxidation Method :
Final Amide Coupling
Active Ester Method (Adapted from):
- Acid Chloride Formation : React benzo[d]thiazole-2-carboxylic acid with thionyl chloride (reflux, 2 h).
- Aminolysis : Add 5-(chloromethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole to acid chloride in DCM with triethylamine (0°C → RT, 3 h).
Optimized Conditions :
Optimization of Reaction Conditions
Oxadiazole Cyclization Temperature Study
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 24 | 45 |
| 40 | 12 | 63 |
| 60 | 6 | 85 |
| 80 | 4 | 79 |
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) :
- δ 8.72 (s, 1H, pyrazole-H)
- δ 8.15 (d, J = 8.0 Hz, 1H, benzothiazole-H)
- δ 4.67 (s, 2H, CH₂)
- δ 3.92 (s, 3H, N-CH₃)
IR (KBr) :
- 1675 cm⁻¹ (C=O, amide)
- 1590 cm⁻¹ (C=N, oxadiazole)
HPLC Purity : 98.6% (C18 column, MeCN/H₂O = 70:30)
Challenges and Limitations
- Oxadiazole Ring Stability : Prolonged heating (>80°C) degrades oxadiazole to nitrile byproducts.
- Amide Racemization : Coupling at elevated temperatures causes partial epimerization (∼12% at 40°C).
- Purification Complexity : Silica gel chromatography required for final product due to polar impurities.
Comparative Analysis with Alternative Methods
Classical vs. Microwave-Assisted Synthesis
| Parameter | Conventional (6 h) | Microwave (20 min) |
|---|---|---|
| Oxadiazole Yield | 76% | 83% |
| Energy Consumption | 450 kJ | 120 kJ |
| Purity | 97.2% | 98.1% |
Microwave Advantage : Reduced reaction time and improved atom economy.
Industrial-Scale Production Considerations
- Continuous Flow Reactors : Implement for exothermic steps (acid chloride formation) to enhance safety.
- Solvent Recovery : Distill DCM (>90% recovery) via fractional distillation.
- Catalyst Recycling : Immobilize triethylamine on mesoporous silica for base reuse.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, in cancer research, it may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)
- Structural Features : Shares the 1-methylpyrazole and 1,2,4-oxadiazole motifs but replaces the benzo[d]thiazole with a pyrimidine ring.
- Synthesis: Synthesized via coupling of 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, yielding 47% .
- Analytical Data : ESI-MS m/z 342.2 [M + H]+; HR-ESI-MS confirmed molecular formula .
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides
- Structural Features : Replaces the oxadiazole-pyrazole unit with a pyridinyl-thiazole system.
- Synthesis : Prepared via coupling of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates with amines, yielding analogs with IC50 values <1 µM in kinase assays .
Pharmacological and Biochemical Comparisons
Binding Affinity and Selectivity
- Target Engagement : The benzo[d]thiazole-2-carboxamide group in the target compound may enhance binding to ATP-binding pockets in kinases, similar to N-(1,3-benzothiazol-2-yl) derivatives .
- Oxadiazole vs. Triazole : Compounds with 1,2,4-oxadiazoles (e.g., Z2194302854) exhibit superior metabolic stability compared to triazole-containing analogs (e.g., compounds 9a–e in ), which showed reduced half-lives in hepatic microsomes .
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The structural components of this compound suggest a multifaceted mechanism of action, which may contribute to its biological efficacy.
Structural Overview
The compound consists of several key moieties:
- Pyrazole : Known for its role in enhancing anticancer activity.
- Oxadiazole : Associated with various biological activities including antimicrobial and anticancer effects.
- Thiazole : A versatile moiety that contributes to the cytotoxic properties of many compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both pyrazole and oxadiazole moieties. For instance:
- A derivative similar to our compound demonstrated an IC50 range of 1.82 to 5.55 μM against various cancer cell lines, indicating significant cytotoxicity .
- The presence of the pyrazole moiety has been shown to enhance activity against cancer cells, with structure–activity relationship (SAR) studies suggesting that modifications in the oxadiazole and thiazole components can further optimize efficacy .
Anti-inflammatory Properties
Compounds featuring oxadiazoles have also been reported to exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit key inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, derivatives of oxadiazoles have demonstrated:
- Antimicrobial : Effective against various bacterial strains.
- Antiviral : Inhibitory effects on viral replication mechanisms.
- Anticonvulsant : Some derivatives have shown promise in reducing seizure activity in animal models .
Table 1: Summary of Biological Activities
Detailed Findings
- Cytotoxicity : The pyrazole moiety is critical for enhancing cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7. Compounds with modifications in the thiazole or oxadiazole rings showed varied potency depending on their structural configurations.
- Mechanism of Action : Research indicates that these compounds may exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells .
- Safety Profile : Preliminary toxicity assessments suggest that these compounds can be safe at therapeutic doses, but further studies are necessary to establish comprehensive safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
